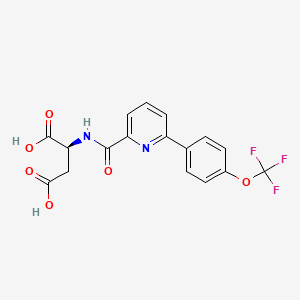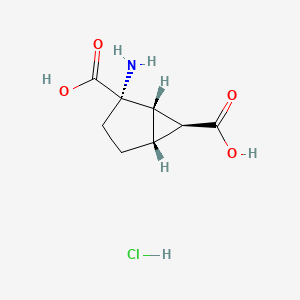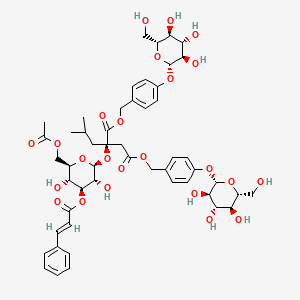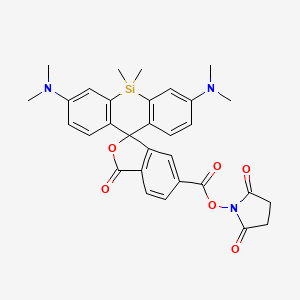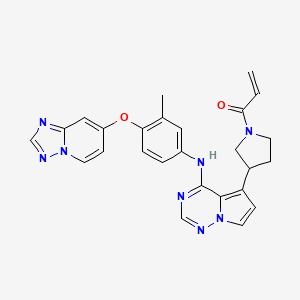![molecular formula C37H47ClN4O8 B12377854 N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-aminopentyl)acetamide is the acetylated form of the polyamine cadaverine. Polyamines are small organic polycations composed of a hydrocarbon backbone with multiple amino groups, which ubiquitously exist in all living organisms from bacteria to higher animals The compound 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[128003,1205,10
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopentyl)acetamide involves the acetylation of cadaverine. This process typically requires the use of acetic anhydride or acetyl chloride as the acetylating agent, under controlled conditions to ensure the selective acetylation of the primary amine group .
Industrial Production Methods
Industrial production of N-(5-aminopentyl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-aminopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(5-aminopentyl)acetamide can yield nitroso or nitro derivatives, while reduction can produce secondary amines .
Applications De Recherche Scientifique
N-(5-aminopentyl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in polyamine metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of N-(5-aminopentyl)acetamide involves its interaction with polyamine metabolic pathways. It can modulate the activity of enzymes involved in polyamine biosynthesis and degradation, thereby affecting cellular functions such as DNA replication, protein synthesis, and cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylputrescine: Another acetylated polyamine with similar properties.
N-acetylspermidine: A related compound with additional amino groups.
N-acetylspermine: A more complex polyamine with multiple acetyl groups.
Uniqueness
N-(5-aminopentyl)acetamide is unique due to its specific structure and the presence of the acetyl group, which imparts distinct chemical and biological properties. Its ability to modulate polyamine metabolism makes it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C37H47ClN4O8 |
|---|---|
Poids moléculaire |
711.2 g/mol |
Nom IUPAC |
N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate |
InChI |
InChI=1S/C30H30N2O3.C7H16N2O.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-7(10)9-6-4-2-3-5-8;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-6,8H2,1H3,(H,9,10);(H,2,3,4,5) |
Clé InChI |
JONGPSIQWXGYED-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCCCCN.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


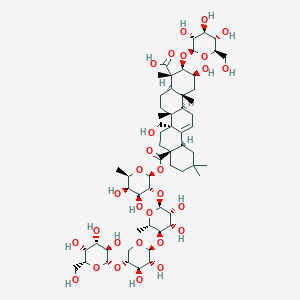
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
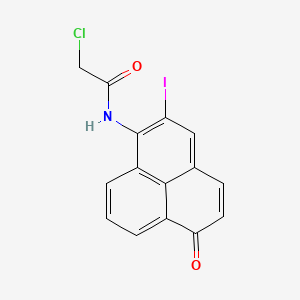

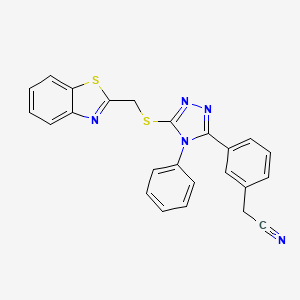
![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)

